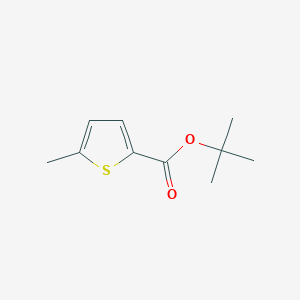

Tert-butyl 5-methylthiophene-2-carboxylate

Description

Significance of Thiophene (B33073) Scaffolds in Modern Chemical Research

The thiophene nucleus, a five-membered aromatic ring containing a sulfur atom, is a privileged scaffold in modern chemical research. Its structural resemblance to a benzene (B151609) ring, yet with distinct electronic properties due to the heteroatom, allows for a diverse range of chemical transformations. Thiophene and its derivatives are central to the development of pharmaceuticals, agrochemicals, and materials science. cognizancejournal.comnumberanalytics.comresearchgate.net

In medicinal chemistry, the thiophene ring is a bioisosteric replacement for the phenyl group in many drug candidates, which can lead to improved potency and selectivity. numberanalytics.comnih.gov The sulfur atom can participate in hydrogen bonding, enhancing drug-receptor interactions. nih.gov Thiophene derivatives have demonstrated a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. cognizancejournal.comresearchgate.net

Beyond medicine, thiophene-containing polymers and oligomers are at the forefront of materials science, particularly in the field of organic electronics. numberanalytics.commdpi.com These materials exhibit high conductivity and tunable optical properties, making them suitable for applications in organic light-emitting diodes (OLEDs), organic photovoltaics, and organic field-effect transistors (OFETs). nih.govmdpi.com

Overview of Ester Functionality in Heterocyclic Chemistry

Esters are a fundamental functional group in organic chemistry, characterized by a carbonyl group bonded to an oxygen atom, which is in turn connected to an alkyl or aryl group. geeksforgeeks.org In the context of heterocyclic chemistry, the ester group imparts specific physical and chemical properties to the parent molecule. Esters are generally less polar than alcohols and carboxylic acids, which influences their solubility and boiling points. labxchange.orgnumberanalytics.com

The ester functionality is crucial in organic synthesis, often serving as a protecting group for carboxylic acids or as an intermediate for further chemical transformations. numberanalytics.com Esters can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol. numberanalytics.com This reactivity is fundamental to many synthetic strategies. Furthermore, esters are prevalent in nature, contributing to the fragrances and flavors of many fruits and flowers. numberanalytics.comwikipedia.org In industrial applications, they are widely used as solvents, plasticizers, and in the formulation of fragrances and pharmaceuticals. numberanalytics.comwikipedia.org

Positioning of Tert-butyl 5-methylthiophene-2-carboxylate within Thiophene Chemical Space

This compound is a derivative of 2-thiophenecarboxylic acid. Its structure features a methyl group at the 5-position of the thiophene ring and a tert-butyl ester at the 2-position. The presence of the tert-butyl group provides steric hindrance, which can influence the reactivity of the carboxylate group and offer stability against certain chemical conditions.

This compound serves as a valuable intermediate in the synthesis of more complex thiophene derivatives. The ester can be hydrolyzed to the corresponding carboxylic acid, 5-(tert-Butyl)thiophene-2-carboxylic acid, which can then be converted into other functional groups. bldpharm.com The thiophene ring itself can undergo various substitution reactions, allowing for the introduction of additional functionalities.

Below is a data table summarizing some of the key chemical properties of related thiophene carboxylates.

| Property | Tert-butyl thiophene-2-carboxylate (B1233283) | Methyl 5-tert-butyl-thiophene-2-carboxylate |

| Molecular Formula | C9H12O2S | C10H14O2S |

| Molecular Weight | 184.26 g/mol | 198.28 g/mol |

| CAS Number | 939-62-8 | 229003-19-4 |

Direct Esterification and Transesterification Approaches

The most straightforward methods for the synthesis of this compound involve the esterification of the corresponding carboxylic acid precursor, 5-methylthiophene-2-carboxylic acid.

Carboxylic Acid Precursor Reactions

The synthesis of the target ester begins with the preparation of 5-methylthiophene-2-carboxylic acid. One common method for this is the oxidation of 2-acetyl-5-methylthiophene. A procedure involves refluxing 2-acetyl-5-methylthiophene with Oxone® and trifluoroacetic acid in dioxane. After an aqueous workup and purification, 5-methylthiophene-2-carboxylic acid can be obtained in high yield chemicalbook.com.

Once the carboxylic acid is in hand, several methods can be employed for its conversion to the tert-butyl ester:

Acid-Catalyzed Esterification with Isobutene: A widely used industrial method for preparing tert-butyl esters involves the acid-catalyzed addition of a carboxylic acid to isobutene google.com. This reaction is typically carried out in the presence of a strong acid catalyst, such as sulfuric acid or an acidic ion-exchange resin google.com. The reaction of 5-methylthiophene-2-carboxylic acid with an excess of isobutene under acidic conditions would be expected to yield the desired tert-butyl ester.

Reaction with Tert-Butanol (B103910): Direct esterification with tert-butanol is another possibility, though it can be challenging due to the steric hindrance of the tertiary alcohol. The use of coupling agents or harsh acidic conditions is often necessary. A one-pot preparation of tert-butyl esters from carboxylic acids and tert-butanol has been described using anhydrous magnesium sulfate and catalytic sulfuric acid researchgate.net.

Transesterification with Tert-Butyl Acetoacetate: A general method for the preparation of tert-butyl esters involves the gentle warming of the carboxylic acid with an excess of tert-butyl acetoacetate and a catalytic amount of acid researchgate.net. This method has the advantage of generating only low pressures, making it suitable for laboratory-scale synthesis researchgate.net.

Use of Tert-Butylating Agents: Reagents like di-tert-butyl dicarbonate (B1257347) (Boc₂O) or 2,4,6-tris(tert-butoxy)-1,3,5-triazine (TriAT-tBu) can be used for the tert-butylation of carboxylic acids in the presence of an acid catalyst researchgate.netthieme.de. Another approach involves the use of bis(trifluoromethanesulfonyl)imide in tert-butyl acetate (B1210297), which has been shown to be effective for the tert-butylation of various carboxylic acids thieme.deorganic-chemistry.org.

A summary of common direct esterification methods is presented in the table below.

| Method | Reagents | Catalyst | Key Features |

| Reaction with Isobutene | 5-methylthiophene-2-carboxylic acid, Isobutene | Strong acid (e.g., H₂SO₄) | Industrially scalable method. |

| Reaction with Tert-Butanol | 5-methylthiophene-2-carboxylic acid, Tert-Butanol | Dehydrating agent and acid catalyst | Can be challenging due to steric hindrance. |

| Transesterification | 5-methylthiophene-2-carboxylic acid, Tert-butyl acetoacetate | Acid catalyst | Mild conditions, suitable for lab scale. |

| Tert-Butylating Agents | 5-methylthiophene-2-carboxylic acid, Boc₂O or TriAT-tBu | Acid catalyst | Effective for a range of carboxylic acids. |

Nitrile-Based Synthesis Routes

An alternative, though more indirect, route to the target ester could proceed through a nitrile intermediate. For instance, 5-methylthiophene-2-carboxylic acid can be converted to its acid chloride, which upon treatment with ammonia (B1221849) yields the corresponding amide. Dehydration of this amide would then produce 5-methylthiophene-2-carbonitrile beilstein-journals.org. While the direct conversion of this nitrile to a tert-butyl ester is not a standard transformation, it could potentially be hydrolyzed back to the carboxylic acid, which would then be esterified as described above.

Advanced Thiophene Ring Construction Methodologies

Instead of starting with a pre-formed thiophene, the target molecule's core heterocyclic structure can be assembled through various modern synthetic reactions. These methods offer the advantage of introducing the desired substitution pattern during the ring-forming step.

Metal-Catalyzed Heterocyclization Strategies

Metal-catalyzed reactions provide powerful tools for the construction of substituted thiophenes. These reactions often involve the cyclization of appropriately functionalized acyclic precursors.

Copper-Catalyzed Cyclization of Haloalkynes or Diynes: A regioselective synthesis of 2,5-disubstituted thiophenes can be achieved using a copper(I) catalyst starting from haloalkynes or 1,3-diynes nih.govacs.org. For the synthesis of a precursor to this compound, a 1,3-diyne bearing a methyl group and a group that can be converted to a tert-butoxycarbonyl group could be cyclized in the presence of a sulfur source and a copper catalyst.

Palladium-Catalyzed Cycloisomerization: Palladium catalysts can effect the cycloisomerization of substrates like (Z)-2-en-4-yne-1-thiols to yield thiophenes mdpi.com. This methodology could be adapted to produce a 2,5-disubstituted thiophene.

A metal-free approach for the synthesis of 2,5-disubstituted thiophenes involves the sulfur heterocyclization of 1,3-diynes with sodium hydrosulfide under mild conditions, which has been shown to produce good to excellent yields rsc.org.

The table below summarizes some metal-catalyzed approaches to 2,5-disubstituted thiophenes.

| Catalyst System | Starting Materials | Product Type |

| Copper(I) | Haloalkynes or 1,3-Diynes | 2,5-Disubstituted Thiophenes |

| Palladium(II) | (Z)-2-en-4-yne-1-thiols | Substituted Thiophenes |

| Metal-Free (NaSH) | 1,3-Diynes | 2,5-Disubstituted Thiophenes |

Base-Promoted Cyclization Techniques

Base-promoted cyclization reactions are a cornerstone of heterocyclic synthesis. For thiophenes, several named reactions are of particular importance.

Gewald Aminothiophene Synthesis: While the classic Gewald reaction leads to 2-aminothiophenes, variations of this reaction can be used to synthesize a variety of substituted thiophenes. The reaction typically involves the condensation of a carbonyl compound, an active methylene compound, and elemental sulfur in the presence of a base.

Fiesselmann Thiophene Synthesis: The Fiesselmann synthesis involves the reaction of thioglycolic acid derivatives with α,β-acetylenic esters in the presence of a base to yield 3-hydroxy-2-thiophenecarboxylates. While this does not directly produce the desired substitution pattern of the target molecule, it is a significant base-promoted method for thiophene synthesis.

More generally, base-promoted cyclization of functionalized alkynes can lead to thiophene derivatives.

Cyclization of Functionalized Alkynes for Thiophene Derivatives

The cyclization of functionalized alkynes is a versatile strategy for the synthesis of thiophenes and is often a key step in both metal-catalyzed and base-promoted methods mdpi.comnih.gov.

A notable example is the copper-catalyzed tandem addition/cycloisomerization of 1-phenylsulfonylalkylidenethiiranes with terminal alkynes, which proceeds through a (Z)-1-phenylsulfonyl-1-en-4-yne-2-thiolate intermediate to form 2,5-disubstituted thiophenes mdpi.com. Another approach involves the reaction of 1-bromoalkynes with sodium sulfide in the presence of a copper(I) catalyst to generate 1,3-diynes in situ, which then cyclize to form 2,5-disubstituted thiophenes mdpi.com.

Furthermore, a metal-free approach involves the reaction of 1,3-diynes with sodium hydrosulfide to afford 2,5-disubstituted thiophenes in good yields rsc.org. These methods highlight the utility of alkyne precursors in constructing the thiophene core with specific substitution patterns.

An exploration into the synthesis of this compound reveals a landscape of sophisticated chemical strategies. This article delves into specific methodologies for constructing and functionalizing the thiophene core, a crucial heterocyclic motif in medicinal chemistry and materials science. The focus remains strictly on the synthetic pathways, including substitution reactions, carboxylation techniques, and stereoselective approaches relevant to this compound and its structural analogs.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 5-methylthiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O2S/c1-7-5-6-8(13-7)9(11)12-10(2,3)4/h5-6H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOENRCUFJQBADS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Pathways of Tert Butyl 5 Methylthiophene 2 Carboxylate

Ester Hydrolysis and Transesterification Kinetics

The tert-butyl ester group is a key reactive site in the molecule. It can be cleaved or transformed into other esters through hydrolysis and transesterification, respectively. These reactions are typically catalyzed by acids or bases.

Ester Hydrolysis: The hydrolysis of tert-butyl esters, including tert-butyl 5-methylthiophene-2-carboxylate, to the corresponding carboxylic acid (5-methylthiophene-2-carboxylic acid) is a fundamental transformation. Due to the steric hindrance of the tert-butyl group, this reaction proceeds efficiently under acidic conditions. The mechanism involves the protonation of the carbonyl oxygen, followed by the departure of the stable tert-butyl carbocation.

Kinetic studies on analogous tert-butyl esters, such as tert-butyl formate (B1220265), have shown that hydrolysis can occur through acid-catalyzed, base-catalyzed, and neutral pathways. usgs.gov For tert-butyl esters, the acid-catalyzed pathway is particularly facile due to the formation of the stabilized tertiary carbocation. The rate of hydrolysis is significantly influenced by pH and temperature. usgs.gov For instance, the half-life for the hydrolysis of tert-butyl formate is estimated to be around 5 days at neutral pH and 22°C, but this shortens dramatically under acidic or basic conditions. usgs.gov

Transesterification: Transesterification involves the conversion of the tert-butyl ester into another ester by reacting it with an alcohol in the presence of a catalyst. This process allows for the modification of the ester functionality to modulate the compound's properties. The reaction can be catalyzed by various systems, including acids, bases, and organometallic complexes. researchgate.netmasterorganicchemistry.comnih.govorganic-chemistry.org For example, lanthanum(III) isopropoxide has been shown to be a highly efficient catalyst for the transesterification of various esters with primary, secondary, and even bulky tertiary alcohols. researchgate.net Given the steric bulk of the tert-butyl group, forcing conditions or highly effective catalysts may be required to achieve high conversion rates.

| Reaction | Catalyst/Conditions | Product | Kinetic Insights |

| Hydrolysis | Acid (e.g., TFA, HCl) | 5-Methylthiophene-2-carboxylic acid | Proceeds via stable tert-butyl carbocation; rate is pH-dependent. usgs.gov |

| Transesterification | Base (e.g., NaOCH₃), Acid, or Metal Catalyst (e.g., La(OⁱPr)₃) researchgate.net | Corresponding alkyl/aryl 5-methylthiophene-2-carboxylate | Equilibrium-driven; requires removal of tert-butanol (B103910) or use of excess alcohol. |

Aromatic Substitution Reactions on the Thiophene (B33073) Ring

The thiophene ring is aromatic and undergoes electrophilic aromatic substitution reactions more readily than benzene (B151609). pearson.comyoutube.com The positions on the ring (C3 and C4) are available for substitution. The directing effects of the existing substituents—the electron-donating methyl group at C5 and the electron-withdrawing tert-butyl carboxylate group at C2—are crucial in determining the regioselectivity of these reactions. The C5-methyl group activates the ring and directs incoming electrophiles primarily to the C4 position. Conversely, the C2-carboxylate group is deactivating and directs to the C4 position. Thus, electrophilic substitution is strongly favored at the C4 position.

Halogenation is a common electrophilic aromatic substitution reaction. For thiophene derivatives, reagents like N-bromosuccinimide (NBS) or bromine in acetic acid are typically used. Based on the directing effects of the substituents on this compound, halogenation is expected to occur selectively at the C4 position.

Studies on similar thiophene systems support this prediction. For example, the bromination of 3-methylthiophene-2-carboxylic acid derivatives often proceeds at the available position adjacent to the methyl group. beilstein-journals.org The synthesis of functionalized thiophenes frequently utilizes regioselective lithiation followed by quenching with a halogen source like bromine to install a halogen at a specific position. mdpi.comresearchgate.net

| Halogenating Agent | Solvent | Expected Major Product | Regioselectivity |

| N-Bromosuccinimide (NBS) | CCl₄ or THF | Tert-butyl 4-bromo-5-methylthiophene-2-carboxylate | High selectivity for the C4 position due to combined directing effects. |

| Bromine (Br₂) | Acetic Acid | Tert-butyl 4-bromo-5-methylthiophene-2-carboxylate | Similar high selectivity for the C4 position. |

| N-Chlorosuccinimide (NCS) | Acetic Acid | Tert-butyl 4-chloro-5-methylthiophene-2-carboxylate | High selectivity for the C4 position. |

The methyl group at the C5 position can also be a site for chemical modification, typically through free-radical reactions. For instance, benzylic-type bromination using N-bromosuccinimide (NBS) under UV irradiation or with a radical initiator like AIBN can introduce a bromine atom, leading to the formation of tert-butyl 5-(bromomethyl)thiophene-2-carboxylate. This intermediate is a versatile building block for further derivatization.

| Reagent | Conditions | Product |

| N-Bromosuccinimide (NBS), AIBN | CCl₄, reflux | Tert-butyl 5-(bromomethyl)thiophene-2-carboxylate |

| Potassium Permanganate (KMnO₄) | Heat, basic conditions | 2-(tert-butoxycarbonyl)thiophene-5-carboxylic acid |

Cross-Coupling Reactions and Derivative Formation

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex derivatives. For this compound, these reactions typically require prior functionalization (e.g., halogenation) of the thiophene ring.

The Suzuki-Miyaura coupling reaction is a versatile method for creating C-C bonds by coupling an organoboron compound with an organic halide or triflate in the presence of a palladium catalyst and a base. nih.govresearchgate.netmdpi.comcarroll.edu To utilize this compound in a Suzuki coupling, it would first need to be halogenated, for instance, at the C4 position to yield tert-butyl 4-bromo-5-methylthiophene-2-carboxylate. This halo-thiophene can then be coupled with various aryl or vinyl boronic acids or esters.

Research on analogous 5-bromothiophene-2-carboxylate esters demonstrates successful Suzuki cross-coupling with various arylboronic acids using catalysts like tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]. nih.gov These reactions typically provide moderate to good yields of the corresponding 5-arylthiophene-2-carboxylate derivatives. nih.gov

Illustrative Suzuki-Miyaura Coupling Scheme:

Halogenation: this compound → Tert-butyl 4-bromo-5-methylthiophene-2-carboxylate

Coupling: Tert-butyl 4-bromo-5-methylthiophene-2-carboxylate + Ar-B(OH)₂ → Tert-butyl 4-aryl-5-methylthiophene-2-carboxylate

| Coupling Partner | Catalyst | Base | Solvent | Expected Product |

| Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol (B145695)/H₂O | Tert-butyl 5-methyl-4-phenylthiophene-2-carboxylate |

| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | Tert-butyl 4-(4-methoxyphenyl)-5-methylthiophene-2-carboxylate |

Direct C-H arylation is an increasingly important strategy that avoids the pre-functionalization step required in traditional cross-coupling reactions. researchgate.net In this approach, a C-H bond on the thiophene ring is directly coupled with an aryl halide. The ester group at the C2 position can act as a directing group, facilitating C-H activation at an adjacent position. However, in this compound, the C3 position is sterically hindered, and the C5 position is occupied. Therefore, direct arylation would most likely target the C-H bonds at the C4 position or the C-H bonds of the C5-methyl group.

Palladium-catalyzed direct arylation of thiophene derivatives often proceeds via a concerted metalation-deprotonation mechanism. The presence of the ester group can promote C-H activation. rsc.org Studies have shown that direct arylation of free NH₂ substituted thiophene derivatives can proceed in moderate to high yields, highlighting the utility of this method for functionalizing the thiophene core. researchgate.net For the target molecule, direct arylation at the C4 position with an aryl bromide (Ar-Br) would likely be the preferred pathway, catalyzed by a palladium source like Pd(OAc)₂ with a suitable ligand and base.

| Aryl Halide | Catalyst/Ligand | Base | Solvent | Expected Product |

| Bromobenzene | Pd(OAc)₂ / P(o-tol)₃ | K₂CO₃ or Cs₂CO₃ | DMA or Toluene | Tert-butyl 5-methyl-4-phenylthiophene-2-carboxylate |

| 4-Bromoanisole | PdCl(C₃H₅)(dppb) researchgate.net | KOAc researchgate.net | DMA | Tert-butyl 4-(4-methoxyphenyl)-5-methylthiophene-2-carboxylate |

Decarboxylative Cross-Coupling for Thiophene-Based Materials

Decarboxylative cross-coupling has emerged as a powerful synthetic tool for the formation of carbon-carbon bonds, offering an alternative to traditional cross-coupling reactions that often require the pre-synthesis of organometallic reagents. In the context of thiophene chemistry, this methodology allows for the direct coupling of thiophene carboxylic acids or their derivatives with various partners, leading to the synthesis of functionalized thiophenes and thiophene-based polymers. While direct examples of decarboxylative cross-coupling involving this compound are not extensively documented, the reactivity of similar thiophene carboxylic acid derivatives provides a strong indication of its potential in this area.

Transition metal catalysts, particularly those based on palladium and nickel, are central to these transformations. nih.govnumberanalytics.com The general mechanism involves the oxidative addition of an aryl or vinyl halide to the metal center, followed by decarboxylation of the thiophene carboxylate and reductive elimination to form the desired cross-coupled product. The tert-butyl ester group in this compound would first need to be hydrolyzed to the corresponding carboxylic acid to participate in these reactions.

The resulting 5-methylthiophene-2-carboxylic acid can then be coupled with a variety of aryl halides to generate 2-aryl-5-methylthiophenes, which are valuable precursors for organic electronic materials. The reaction conditions for such couplings typically involve a palladium or nickel catalyst, a suitable ligand, a base, and a high-boiling point solvent.

Table 1: Representative Conditions for Decarboxylative Cross-Coupling of Thiophene Carboxylic Acids

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Coupling Partner | Product Type |

| Pd(OAc)₂ | SPhos | K₂CO₃ | Dioxane | 120 | Aryl Bromide | 2-Arylthiophene |

| NiCl₂(dppp) | dppp | Cs₂CO₃ | DMAc | 150 | Aryl Chloride | 2-Arylthiophene |

| Pd₂(dba)₃ | XPhos | K₃PO₄ | Toluene | 110 | Aryl Triflate | 2-Arylthiophene |

Furthermore, decarboxylative polymerization methods offer a direct route to polythiophenes, a class of conducting polymers with significant applications in organic electronics. nih.govnumberanalytics.com In a hypothetical scenario, a dihaloaromatic monomer could be coupled with a thiophene dicarboxylic acid derivative in a step-growth polymerization fashion. The properties of the resulting polymer, such as its molecular weight, regioregularity, and electronic characteristics, would be highly dependent on the specific reaction conditions and the nature of the monomers employed.

Modification of the Ester Group

The tert-butyl ester group of this compound serves as a versatile handle for a variety of chemical transformations, allowing for the introduction of different functional groups at the 2-position of the thiophene ring.

Amidation and Hydrazinocarbonyl Derivative Synthesis

The direct conversion of the tert-butyl ester to an amide can be achieved through several methods. One approach involves the in-situ generation of an acid chloride from the tert-butyl ester using a chlorinating agent, which then reacts with a primary or secondary amine to form the corresponding N-substituted 5-methylthiophene-2-carboxamide. organic-chemistry.org For instance, the use of α,α-dichlorodiphenylmethane as a chlorinating agent in the presence of a catalytic amount of SnCl₂ has been shown to be effective for the amidation of various tert-butyl esters. organic-chemistry.org

Alternatively, base-promoted direct amidation of esters provides a more direct route. nih.gov For example, using a strong base like potassium tert-butoxide in a solvent such as DMSO can facilitate the direct reaction between the ester and an amine. nih.gov

The synthesis of hydrazinocarbonyl derivatives, which are valuable intermediates for the preparation of various heterocyclic compounds, can be accomplished by reacting the parent carboxylic acid with a protected hydrazine. A relevant study describes the synthesis of a 4-(2-(5-(2-(tert-butoxycarbonyl)hydrazinecarbonyl)-2-methylthiophen-3-yl)cyclopent-1-enyl)-5-methylthiophene-2-carboxylic acid. In this multi-step synthesis, a carboxylic acid functionality on a thiophene ring is activated and then reacted with tert-butyl carbazate (B1233558) to form the protected hydrazide. mdpi.com This suggests a viable pathway starting from 5-methylthiophene-2-carboxylic acid (obtained from the hydrolysis of the tert-butyl ester) to synthesize tert-butyl 2-((5-methylthiophene-2-carbonyl)hydrazine-1-carboxylate).

Table 2: Reagents for Amidation and Hydrazide Synthesis

| Transformation | Reagents | Product |

| Amidation | 1. α,α-Dichlorodiphenylmethane, SnCl₂ (cat.) 2. R¹R²NH | N,N-Disubstituted-5-methylthiophene-2-carboxamide |

| Direct Amidation | R¹R²NH, KOtBu, DMSO | N,N-Disubstituted-5-methylthiophene-2-carboxamide |

| Hydrazinocarbonyl Synthesis | 1. Activating Agent (e.g., CDMT) 2. tert-Butyl carbazate | tert-Butyl 2-((5-methylthiophene-2-carbonyl)hydrazine-1-carboxylate) |

Reduction Pathways

The ester group of this compound can be reduced to either an alcohol or an aldehyde, depending on the choice of reducing agent and reaction conditions.

Reduction to Alcohol:

The complete reduction of the ester to a primary alcohol, (5-methylthiophen-2-yl)methanol, can be readily achieved using strong reducing agents such as lithium aluminum hydride (LiAlH₄). The reaction is typically carried out in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF). The mechanism involves the nucleophilic attack of a hydride ion on the ester carbonyl, followed by the elimination of the tert-butoxide group to form an intermediate aldehyde, which is then further reduced to the primary alcohol.

Partial Reduction to Aldehyde:

For the selective partial reduction of the ester to the corresponding aldehyde, 5-methylthiophene-2-carbaldehyde, a bulkier and less reactive reducing agent is required to prevent over-reduction to the alcohol. Diisobutylaluminum hydride (DIBAL-H) is a common reagent for this transformation. The reaction is typically performed at low temperatures (-78 °C) to isolate the aldehyde intermediate. The tetrahedral intermediate formed upon hydride attack is stable at low temperatures and collapses to the aldehyde only upon aqueous workup.

Table 3: Reduction of this compound

| Reducing Agent | Product | Typical Reaction Conditions |

| Lithium Aluminum Hydride (LiAlH₄) | (5-Methylthiophen-2-yl)methanol | Anhydrous THF, 0 °C to room temperature |

| Diisobutylaluminum Hydride (DIBAL-H) | 5-Methylthiophene-2-carbaldehyde | Anhydrous Toluene or CH₂Cl₂, -78 °C |

Applications in Advanced Organic Synthesis and Materials Science

Role as a Key Synthetic Building Block

The substituted thiophene (B33073) core of tert-butyl 5-methylthiophene-2-carboxylate serves as a versatile scaffold in organic synthesis. Thiophene and its derivatives are well-established precursors for a wide array of heterocyclic compounds, many of which exhibit significant biological activity and unique material properties. numberanalytics.comnih.gov

Thiophene derivatives are fundamental starting materials for the synthesis of more complex heterocyclic systems. The reactivity of the thiophene ring allows for various transformations, including electrophilic substitution, metalation, and cross-coupling reactions, enabling the construction of fused ring systems and highly substituted aromatic compounds. numberanalytics.com For instance, substituted 2-aminothiophenes, which can be synthesized through methods like the Gewald reaction, are pivotal intermediates for creating condensed heterocycles such as thieno[2,3-d]pyrimidines and thieno[2,3-b]pyridines. scispace.comarkat-usa.orgresearchgate.net While not a direct product of the Gewald reaction, this compound can be conceptually envisioned as a precursor to a variety of functionalized thiophenes. The carboxylate group can be converted to other functional groups, or the thiophene ring itself can be further elaborated.

The presence of the methyl group at the 5-position influences the regioselectivity of subsequent reactions, directing further substitutions to specific positions on the thiophene ring. This control is crucial in the multi-step synthesis of complex target molecules where precise arrangement of functional groups is required.

In the broader context of complex molecule assembly, thiophene-containing building blocks are integral to the synthesis of numerous pharmaceuticals and agrochemicals. nih.govbeilstein-journals.org The thiophene moiety is often used as a bioisostere for a benzene (B151609) ring, offering similar steric properties but with different electronic characteristics that can favorably impact a molecule's biological activity.

This compound provides a synthetically useful handle in the form of the tert-butyl ester. This group can be strategically manipulated or removed at various stages of a synthetic sequence. For example, the ester can be hydrolyzed to the corresponding carboxylic acid, which can then participate in amide bond formation, a key reaction in the synthesis of many biologically active compounds. Alternatively, the carboxylic acid can be used in coupling reactions to form larger, more complex molecular architectures. numberanalytics.com

Utilizing the Tert-butyl Ester as a Protecting Group Strategy

The tert-butyl ester functionality in this compound is a prime example of a protecting group, a temporary modification of a functional group to prevent it from reacting during a chemical transformation.

Carboxylic acids are reactive functional groups that often require protection during multi-step syntheses. The tert-butyl ester is a commonly employed protecting group due to its stability under a wide range of reaction conditions, particularly basic and nucleophilic environments. acsgcipr.org

The deprotection of a tert-butyl ester is typically achieved under acidic conditions. The mechanism involves protonation of the ester's carbonyl oxygen, followed by the departure of the stable tert-butyl cation, which then eliminates a proton to form isobutene gas. stackexchange.comechemi.com This process regenerates the carboxylic acid. A variety of acidic reagents can be used for this purpose, with trifluoroacetic acid (TFA) being one of the most common due to its effectiveness and volatility, which simplifies product purification. rsc.orgnih.gov

| Reagent | Typical Conditions | Notes |

|---|---|---|

| Trifluoroacetic Acid (TFA) | Neat or in a solvent like dichloromethane (B109758) (DCM) at room temperature. rsc.org | Highly effective and volatile, facilitating easy removal. rsc.org |

| Hydrochloric Acid (HCl) | In an organic solvent such as dioxane or acetic acid. acsgcipr.org | A strong mineral acid that can be used when other acid-labile groups are not present. |

| Formic Acid | Often used for substrates sensitive to stronger acids. acsgcipr.org | A milder alternative to TFA or HCl. |

| Lewis Acids (e.g., ZnBr₂) | In a solvent like dichloromethane, can offer chemoselectivity. researchgate.net | Useful for deprotection in the presence of other acid-sensitive groups. researchgate.net |

Integration into Functional Materials and Advanced Scaffolds

Thiophene-based compounds are at the forefront of materials science, particularly in the development of organic electronic materials. The ability of the thiophene ring to support delocalized π-electrons makes it an excellent component for conducting polymers and other functional materials. nus.edu.sgresearchgate.net

Polythiophenes are a class of conducting polymers that have been extensively studied for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). nih.govnih.gov The properties of polythiophenes can be fine-tuned by introducing various functional groups onto the thiophene monomer.

While there is a wealth of research on polythiophenes derived from 3-alkylthiophenes, there is growing interest in polymers with functional groups at other positions. nih.gov Ester-functionalized polythiophenes, for instance, have been shown to exhibit modified electronic properties, such as lower HOMO energy levels, which can be advantageous in photovoltaic applications. nih.gov

This compound could potentially serve as a monomer for the synthesis of novel polythiophene derivatives. The methyl and tert-butyl carboxylate groups would influence the solubility, processability, and electronic properties of the resulting polymer. The tert-butyl ester group could also be hydrolyzed post-polymerization to yield a polythiophene with carboxylic acid side chains, which could be used for further functionalization or to modulate the polymer's properties through changes in pH. The synthesis of such polymers can be achieved through various methods, including oxidative chemical polymerization or transition metal-catalyzed cross-coupling reactions. researchgate.nettandfonline.com

| Substituent | Potential Effect on Polymer Properties |

|---|---|

| 5-Methyl Group | Can influence the polymer's morphology and charge transport properties. |

| 2-Tert-butyl Carboxylate Group | Enhances solubility in organic solvents, allowing for solution-based processing. Can be a precursor to carboxylic acid functionality for further modification. May alter the electronic properties of the polymer backbone. nih.gov |

Photoactive Systems and Photoswitchable Structures

Thiophene and its derivatives are fundamental building blocks in the design of photoactive systems and photoswitchable molecular structures. Their utility stems from the electron-rich nature of the thiophene ring, which facilitates charge transport and allows for the tuning of electronic and optical properties through chemical modification. While direct research on this compound in this context is not available, its structural motifs—the thiophene ring, the methyl group, and the tert-butyl ester—are relevant to the design of more complex photoresponsive molecules.

General Principles of Thiophene-Based Photoactive Systems:

Photoactive systems are materials that can absorb light and convert it into another form of energy, such as electricity or chemical energy. Thiophene-containing polymers and small molecules are extensively used in applications like organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs). The performance of these systems is highly dependent on the molecular structure of the thiophene derivatives.

For instance, the introduction of various substituents onto the thiophene ring can alter the material's absorption spectrum, energy levels (HOMO/LUMO), and charge carrier mobility. The methyl group at the 5-position of this compound, for example, is an electron-donating group that can influence the electronic properties of the thiophene ring. The tert-butyl ester group at the 2-position provides solubility and can be a site for further chemical reactions to build larger, more complex photoactive molecules.

Thiophene Derivatives in Photoswitchable Structures:

Photoswitchable molecules can reversibly change their chemical or physical properties upon exposure to light of a specific wavelength. This "switching" behavior is the basis for applications in molecular electronics, optical data storage, and smart materials. A prominent class of photoswitches are diarylethenes, which often incorporate thiophene rings.

The general structure of a diarylethene-based photoswitch involves two aromatic rings (often thiophenes) connected by a perfluorocyclopentene or a similar bridge. Upon irradiation with UV light, an electrocyclic reaction occurs, forming a closed-ring isomer with a different absorption spectrum and electronic properties. This process can be reversed by irradiation with visible light.

While this compound is not a photoswitch itself, it could serve as a precursor for the synthesis of one of the thiophene units in a diarylethene. The ester group could be hydrolyzed to a carboxylic acid, which can then be used in coupling reactions to build the larger photoswitchable architecture.

Hypothetical Role and Research Directions:

Based on the known reactivity of thiophene-2-carboxylates, one could envision synthetic pathways where this compound is functionalized to create novel photoactive or photoswitchable materials. Research in this direction would likely involve:

Modification of the Ester Group: Conversion of the tert-butyl ester to other functional groups (e.g., amides, ketones) to tune the electronic properties or to link the molecule to other photoactive units.

Polymerization: Utilizing the thiophene ring in polymerization reactions to create photoactive polymers. The substituents would influence the polymer's solubility, morphology, and electronic characteristics.

Synthesis of Photoswitches: Incorporating the 5-methylthiophene-2-carboxylate moiety into a diarylethene or azobenzene-type structure to investigate the effect of the methyl and ester groups on the photoswitching behavior.

Below is a data table summarizing the typical photophysical properties of interest for thiophene derivatives in these applications, which would be relevant for any future studies on materials derived from this compound.

| Property | Description | Relevance to Photoactive/Photoswitchable Systems |

| Absorption Maximum (λmax) | The wavelength at which a substance has its strongest photon absorption. | Determines the part of the light spectrum the material can utilize. For solar cells, broad absorption is desired. For photoswitches, distinct absorption bands for each isomer are necessary. |

| Molar Absorptivity (ε) | A measure of how strongly a chemical species absorbs light at a given wavelength. | High molar absorptivity is crucial for efficient light harvesting in photoactive devices. |

| Fluorescence Quantum Yield (ΦF) | The ratio of photons emitted to photons absorbed. | Important for applications in OLEDs and fluorescent sensors. In photoswitches, changes in fluorescence upon isomerization can be used for readout. |

| HOMO/LUMO Energy Levels | The energies of the Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital. | These energy levels determine the material's charge injection/extraction properties in electronic devices and the energy of its electronic transitions. |

| Photoisomerization Quantum Yield (Φiso) | The efficiency of the light-induced transformation from one isomer to another in a photoswitchable molecule. | A high quantum yield is desirable for efficient and rapid switching. |

While no direct research findings are available for this compound in photoactive systems and photoswitchable structures, its chemical structure suggests its potential as a versatile building block for the synthesis of new materials in these fields. Future research is needed to explore these possibilities.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the intrinsic properties of molecules. These methods allow for a detailed examination of electron distribution and molecular geometry, which are fundamental to understanding chemical behavior.

DFT studies are pivotal for understanding the electronic landscape of tert-butyl 5-methylthiophene-2-carboxylate. The calculated distribution of electron density, highest occupied molecular orbital (HOMO), and lowest unoccupied molecular orbital (LUMO) provide a quantum mechanical basis for predicting its reactivity.

Detailed DFT calculations on related thiophene (B33073) derivatives have shown that the HOMO is typically delocalized across the thiophene ring, indicating that this moiety is the primary site for electrophilic attack. Conversely, the LUMO is often centered on the carboxylate group, suggesting it as the likely site for nucleophilic attack. For this compound, the presence of the electron-donating methyl group at the 5-position is expected to raise the energy of the HOMO, thereby increasing its nucleophilicity compared to unsubstituted thiophene-2-carboxylates. The bulky tert-butyl group on the ester functionality is likely to have a more significant steric effect than an electronic one on the thiophene ring's reactivity.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity. Computational studies on analogous thiophene compounds suggest that the HOMO-LUMO gap for this compound would be in a range that signifies a molecule with moderate reactivity, susceptible to a variety of chemical transformations. mdpi.comnih.gov

Table 1: Calculated Electronic Properties of a Model Thiophene Carboxylate System

| Property | Calculated Value (eV) | Implication for Reactivity |

|---|---|---|

| HOMO Energy | -6.2 | Susceptibility to electrophilic attack |

| LUMO Energy | -1.8 | Susceptibility to nucleophilic attack |

The three-dimensional structure and conformational flexibility of this compound play a significant role in its chemical and physical properties. Conformational analysis, through computational methods, helps to identify the most stable arrangements of the molecule and the energy barriers between different conformations.

For thiophene-2-carboxylate (B1233283) esters, a key conformational feature is the orientation of the ester group relative to the thiophene ring. Two primary planar conformations are generally considered: one where the carbonyl oxygen is oriented towards the sulfur atom of the thiophene ring (syn-conformation) and one where it is oriented away (anti-conformation). The relative energies of these conformers are influenced by a combination of steric and electronic effects.

Computational studies on similar aromatic esters have shown that the energy landscape can be complex, with multiple local minima. researchgate.net The bulky tert-butyl group in this compound is expected to introduce significant steric hindrance, which could favor specific conformations and create a higher energy barrier for rotation around the C2-carboxyl bond. This steric influence can impact how the molecule interacts with other reagents and catalysts in a chemical reaction.

Table 2: Relative Energies of Conformers for a Model Thiophene-2-Carboxylate

| Conformer | Dihedral Angle (S-C2-C=O) | Relative Energy (kcal/mol) |

|---|---|---|

| Syn | ~0° | 0.0 |

Note: This data is illustrative and based on general findings for thiophene-2-carboxylates. The actual values for this compound may vary due to the specific substituents.

Reaction Mechanism Elucidation

Computational chemistry is an invaluable tool for mapping out the intricate details of chemical reaction mechanisms. By modeling the potential energy surface of a reaction, researchers can identify transition states and intermediates, providing a deeper understanding of how a reaction proceeds.

The elucidation of reaction mechanisms at a molecular level often involves the computational identification and characterization of transition states. These high-energy structures on the reaction pathway determine the rate of a chemical transformation.

For reactions involving this compound, such as electrophilic substitution on the thiophene ring or nucleophilic acyl substitution at the ester group, computational methods can be used to model the geometry and energy of the transition states. For instance, in a bromination reaction, DFT calculations could be employed to visualize the transition state where the bromine atom is being added to the thiophene ring, leading to the formation of a sigma complex intermediate.

A study on the carboxylation of thiophene using DFT revealed the structure of the transition state for the C-H bond activation step. mdpi.com In this transition state, the C-H bond was found to be elongated, indicating its partial cleavage. mdpi.com Similar computational approaches could be applied to reactions of this compound to predict its reactivity and regioselectivity. The activation energy barriers calculated for these transition states can provide a quantitative measure of the reaction kinetics. mdpi.com

Table 3: Calculated Activation Energy for a Prototypical Electrophilic Substitution on a Thiophene Ring

| Reaction Step | Activation Energy (kcal/mol) | Description |

|---|---|---|

| Formation of Sigma Complex | 15-20 | The rate-determining step involving the attack of an electrophile on the thiophene ring. |

Note: These values are general estimates for electrophilic aromatic substitution on thiophene derivatives.

Kinetic Isotope Effect (KIE) studies, both experimental and computational, provide powerful evidence for the nature of bond-breaking and bond-forming events in the rate-determining step of a reaction. The KIE is the ratio of the reaction rate of a reactant with a lighter isotope to that of a reactant with a heavier isotope at the same atomic position.

Computational modeling can be used to predict KIEs by calculating the vibrational frequencies of the reactants and the transition state for both the isotopically light and heavy species. These predicted KIEs can then be compared with experimental data to support or refute a proposed reaction mechanism. The study of KIEs can help to distinguish between different mechanistic pathways, such as concerted versus stepwise processes. wikipedia.org

Table 4: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

Advanced Spectroscopic and Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of organic compounds. For tert-butyl 5-methylthiophene-2-carboxylate, both ¹H and ¹³C NMR spectroscopy provide critical information about the connectivity and chemical environment of each atom.

In a typical ¹H NMR spectrum, the protons of the tert-butyl group are expected to produce a sharp singlet peak at approximately 1.5 ppm due to the nine equivalent protons. The methyl group attached to the thiophene (B33073) ring would likely appear as another singlet at around 2.5 ppm. The two protons on the thiophene ring are not equivalent and would present as two distinct doublets in the aromatic region, typically between 6.8 and 7.6 ppm, with a small coupling constant characteristic of thiophene ring systems.

The ¹³C NMR spectrum provides complementary information. The quaternary carbon of the tert-butyl group is expected to have a chemical shift around 81 ppm, while the methyl carbons of the tert-butyl group would appear at approximately 28 ppm. The methyl group attached to the thiophene ring would have a signal around 15 ppm. The carbons of the thiophene ring and the carbonyl carbon of the ester group would have characteristic signals in the downfield region of the spectrum, typically between 125 and 165 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| tert-butyl (9H) | ~1.5 | Singlet |

| Thiophene-CH₃ (3H) | ~2.5 | Singlet |

| Thiophene-H (1H) | ~6.8 | Doublet |

| Thiophene-H (1H) | ~7.6 | Doublet |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| tert-butyl (CH₃)₃ | ~28 |

| tert-butyl C | ~81 |

| Thiophene-CH₃ | ~15 |

| Thiophene-C | ~125-145 |

| Thiophene-C-COO | ~130-140 |

| C=O | ~162 |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through fragmentation analysis. For this compound, the molecular ion peak [M]⁺ would be observed at an m/z (mass-to-charge ratio) corresponding to its molecular weight (C₁₀H₁₄O₂S, 198.28 g/mol ).

A common fragmentation pattern for tert-butyl esters is the loss of isobutylene (B52900) (56 Da), resulting in a prominent peak at [M-56]⁺. Another expected fragmentation would be the loss of the tert-butoxy (B1229062) group (73 Da), leading to a peak at [M-73]⁺. Further fragmentation of the thiophene ring can also provide valuable structural information. High-resolution mass spectrometry (HRMS) can be employed to determine the elemental composition of the molecule and its fragments with high accuracy, confirming the molecular formula.

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are essential for assessing the purity of this compound and for its separation from reaction mixtures or impurities.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary method for determining the purity of non-volatile compounds. For this compound, a reversed-phase HPLC method would typically be employed. This would involve a nonpolar stationary phase (e.g., C18-silica) and a polar mobile phase, such as a mixture of acetonitrile (B52724) and water or methanol (B129727) and water. The compound would be detected using a UV detector, likely at a wavelength where the thiophene ring exhibits strong absorbance. The purity is determined by the relative area of the main peak in the chromatogram.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a rapid and convenient method for monitoring the progress of a reaction and for preliminary purity assessment. A common TLC system for a moderately polar compound like this compound would use a silica (B1680970) gel plate as the stationary phase and a mixture of a nonpolar solvent (e.g., hexane (B92381) or heptane) and a more polar solvent (e.g., ethyl acetate (B1210297) or dichloromethane) as the mobile phase. The spot corresponding to the compound can be visualized under UV light or by staining. The retention factor (Rf) value is a characteristic property of the compound in a given TLC system.

Column Chromatography

For the purification of larger quantities of this compound, column chromatography is the method of choice. Similar to TLC, this technique typically uses silica gel as the stationary phase. The compound is loaded onto the column and eluted with a suitable solvent system, often a gradient of increasing polarity (e.g., from pure hexane to a hexane/ethyl acetate mixture). Fractions are collected and analyzed by TLC to identify those containing the pure product.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide valuable information about the functional groups present in a molecule and its electronic properties.

The IR spectrum of this compound would show characteristic absorption bands for its functional groups. A strong band in the region of 1700-1720 cm⁻¹ is indicative of the C=O stretching of the ester group. The C-O stretching vibrations of the ester would appear in the 1100-1300 cm⁻¹ region. The C-H stretching vibrations of the methyl and tert-butyl groups would be observed around 2850-3000 cm⁻¹. Vibrations associated with the thiophene ring would produce characteristic peaks in the fingerprint region (below 1500 cm⁻¹).

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The thiophene ring is a chromophore that absorbs UV light. The UV-Vis spectrum of this compound in a suitable solvent (e.g., ethanol (B145695) or cyclohexane) would be expected to show one or more absorption maxima in the UV region, characteristic of the π → π* transitions of the conjugated thiophene system.

Table 3: Key IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) |

| C=O (Ester) | ~1710 |

| C-H (Alkyl) | ~2850-3000 |

| C-O (Ester) | ~1150-1250 |

| Thiophene Ring | Fingerprint Region |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing tert-butyl 5-methylthiophene-2-carboxylate, and how can reaction yields be improved?

- Methodological Answer : The compound is typically synthesized via Friedel-Crafts acylation or esterification of thiophene derivatives. For example, analogous thiophene carboxylates are prepared using tert-butyl esters as protecting groups to stabilize reactive intermediates. Reaction optimization involves controlling stoichiometry (e.g., excess acyl chloride), temperature (0–25°C), and catalyst selection (e.g., Lewis acids like AlCl₃). Post-synthesis purification via column chromatography (using ethyl acetate/hexane gradients) and recrystallization improves purity. Yields >70% are achievable with careful monitoring of reaction progress via TLC (Rf ~0.5 in 3:7 EtOAc/hexane) .

Q. What standard characterization techniques are required to confirm the structure of this compound?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR should confirm the tert-butyl group (δ ~1.3 ppm for 9H singlet in ¹H; δ ~28 ppm for quaternary carbon in ¹³C) and thiophene ring protons (δ 6.5–7.5 ppm). Assignments must align with literature data for analogous thiophene esters .

- IR : Key peaks include C=O ester stretch (~1720 cm⁻¹) and thiophene ring vibrations (~3100 cm⁻¹).

- Mass Spectrometry : Molecular ion peaks (e.g., [M+H⁺] at m/z 225) and fragmentation patterns should match theoretical calculations .

Q. How should this compound be stored to ensure stability during experiments?

- Methodological Answer : Store in airtight, light-resistant containers under inert gas (N₂/Ar) at –20°C. Avoid prolonged exposure to moisture or heat, as ester groups are prone to hydrolysis. Pre-dry solvents (e.g., DCM, THF) over molecular sieves before use .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectral data for this compound derivatives?

- Methodological Answer : Cross-validate data using complementary techniques:

- X-ray Crystallography : Resolves ambiguities in regiochemistry (e.g., substitution patterns on the thiophene ring). For example, dihedral angles between the ester group and thiophene plane should be <5°, confirming coplanarity .

- DEPT-135 NMR : Differentiates CH₃, CH₂, and quaternary carbons, critical for verifying tert-butyl and methylthiophene assignments .

- High-Resolution MS : Confirms molecular formula discrepancies due to isotopic patterns .

Q. What computational methods are suitable for predicting the reactivity of this compound in electrophilic substitution reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electron density distribution on the thiophene ring. Fukui indices identify nucleophilic/electrophilic sites (e.g., C-3/C-5 positions). Solvent effects (PCM model) refine predictions for reactions in polar aprotic media .

Q. How can the tert-butyl ester group be selectively removed without degrading the thiophene core?

- Methodological Answer : Use mild acidic conditions (e.g., TFA/DCM, 1:4 v/v, 0°C, 2h) to cleave the tert-butyl group. Monitor via TLC for disappearance of the ester spot (Rf ~0.6). Neutralize with NaHCO₃ and extract with DCM to isolate the free carboxylic acid derivative .

Data-Driven Research Challenges

Q. What strategies mitigate byproduct formation during the synthesis of this compound?

- Methodological Answer :

- Byproduct Analysis : GC-MS or HPLC identifies common side products (e.g., diacylated thiophenes or hydrolyzed acids).

- Optimization : Reduce acylation time (≤1h) and use scavengers (e.g., 2,6-lutidine) to trap excess acylating agents. For esterification, employ Dean-Stark traps to remove water and shift equilibrium .

Q. How do steric effects from the tert-butyl group influence the compound’s crystallographic packing?

- Methodological Answer : The bulky tert-butyl group disrupts π-π stacking, leading to herringbone packing motifs. Hydrogen-bonding interactions (e.g., O–H⋯O between carboxylate groups) dominate in crystal lattices, as observed in analogous thiophene esters (e.g., methyl 4-(trifluoromethyl)-1-benzothiophene-2-carboxylate) .

Q. What biological assays are appropriate for evaluating this compound derivatives as enzyme inhibitors?

- Methodological Answer :

- Kinetic Assays : Measure IC₅₀ values against target enzymes (e.g., kinases) using fluorescence-based substrates.

- Docking Studies : AutoDock Vina or Schrödinger Suite predicts binding modes, prioritizing derivatives with high docking scores.

- ADMET Profiling : Use in vitro models (e.g., Caco-2 permeability, microsomal stability) to assess drug-likeness .

Contradictions and Validation

- Spectral Discrepancies : Reported ¹H NMR shifts for methylthiophene protons vary (±0.2 ppm) due to solvent polarity (CDCl₃ vs. DMSO-d₆). Validate using identical experimental conditions .

- Reactivity Conflicts : Computational predictions may overestimate electrophilic substitution at C-4 due to steric hindrance from the tert-butyl group. Experimental validation via regioselective bromination is critical .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.